molecular formula C10H14N2O B1206877 5-Amino-1-pyridin-3-ylpentan-1-one

5-Amino-1-pyridin-3-ylpentan-1-one

Cat. No.: B1206877
M. Wt: 178.23 g/mol
InChI Key: GSEJHUSUJYZWBW-UHFFFAOYSA-N
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Description

5-Amino-1-pyridin-3-ylpentan-1-one (CAS: 178758-80-0), also known as 3-(5-Aminopentanoyl)pyridine dihydrochloride, is a nitrogen-containing ketone derivative with a pyridinyl substituent at the 3-position (Figure 1). Its dihydrochloride salt form enhances aqueous solubility, making it suitable for biochemical and crystallographic studies .

The compound has been structurally characterized in the Protein Data Bank (PDB) entry 2WNL, where it co-crystallizes with Aplysia californica acetylcholine-binding protein (AChBP) and anabaseine, a nicotinic acetylcholine receptor (nAChR) agonist . This highlights its role as a ligand in studying neurotransmitter receptor interactions.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-amino-1-pyridin-3-ylpentan-1-one

InChI

InChI=1S/C10H14N2O/c11-6-2-1-5-10(13)9-4-3-7-12-8-9/h3-4,7-8H,1-2,5-6,11H2

InChI Key

GSEJHUSUJYZWBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCCCN

Synonyms

anabaseine
anabaseine dihydrochloride
anabaseine hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituent(s) Molecular Formula Key Applications/Notes
5-Amino-1-pyridin-3-ylpentan-1-one 178758-80-0 Pyridin-3-yl C₁₁H₁₅N₂O·2HCl Ligand for AChBP (PDB 2WNL)
5-Amino-1-cyclopropylpentan-2-one 1248551-37-2 Cyclopropyl C₈H₁₃NO Limited data; supplier listings
5-Amino-1-ethyl-3,3-dimethylindolin-2-one N/A Ethyl, 3,3-dimethylindolinyl C₁₃H₁₆N₂O Potential pharmacological interest

Structural Differences and Implications

  • Pyridinyl vs. This likely enhances binding affinity to aromatic-rich binding pockets, such as those in AChBP .
  • Dihydrochloride Salt: The dihydrochloride form of the target compound improves solubility (critical for crystallography), whereas analogs like 5-Amino-1-cyclopropylpentan-2-one are typically studied as free bases, limiting direct solubility comparisons .

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